1-Propyl-3-methylimidazolium trifluoroacetate
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Overview
Description
1-Propyl-3-methylimidazolium trifluoroacetate is an ionic liquid with the molecular formula C9H13F3N2O2 and a molecular weight of 238.21 g/mol . It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
1-Propyl-3-methylimidazolium trifluoroacetate can be synthesized through a two-step process. The first step involves the quaternization of 1-methylimidazole with 1-bromopropane to form 1-propyl-3-methylimidazolium bromide. The second step involves anion exchange with sodium trifluoroacetate to yield this compound . The reaction conditions typically include refluxing the reactants in an appropriate solvent, such as acetonitrile, followed by purification through recrystallization or column chromatography.
Chemical Reactions Analysis
1-Propyl-3-methylimidazolium trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
1-Propyl-3-methylimidazolium trifluoroacetate has a wide range of scientific research applications, including:
Medicine: Research is ongoing into its potential use in drug delivery systems and as a medium for enzymatic reactions.
Mechanism of Action
The mechanism of action of 1-Propyl-3-methylimidazolium trifluoroacetate involves its ability to interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions enable it to act as a solvent, catalyst, or reactant in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Propyl-3-methylimidazolium trifluoroacetate can be compared with other similar ionic liquids, such as:
1-Ethyl-3-methylimidazolium trifluoroacetate: Similar in structure but with an ethyl group instead of a propyl group, leading to slightly different solubility and thermal properties.
1-Butyl-3-methylimidazolium trifluoroacetate: Contains a butyl group, which affects its viscosity and solubility compared to the propyl derivative.
These comparisons highlight the uniqueness of this compound in terms of its specific balance of properties, making it suitable for particular applications where other ionic liquids may not perform as well.
Properties
Molecular Formula |
C9H13F3N2O2 |
---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H13N2.C2HF3O2/c1-3-4-9-6-5-8(2)7-9;3-2(4,5)1(6)7/h5-7H,3-4H2,1-2H3;(H,6,7)/q+1;/p-1 |
InChI Key |
BZSLRNYQOJPZSP-UHFFFAOYSA-M |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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